Adomeglivant

Description

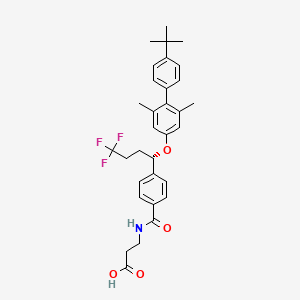

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLTMSUPQDLIB-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488363-78-5 | |

| Record name | Adomeglivant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adomeglivant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADOMEGLIVANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adomeglivant: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). Developed for the potential treatment of type 2 diabetes, its primary mechanism of action involves the direct blockade of glucagon binding to its receptor, thereby mitigating the hyperglycemic effects of glucagon. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding affinity, functional antagonism of the glucagon-stimulated signaling pathway, and its effects on hepatic glucose metabolism. Furthermore, this document summarizes key findings from clinical trials and outlines the experimental methodologies employed to elucidate its mechanism of action.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. This compound emerges as a therapeutic candidate designed to counteract this pathology by competitively inhibiting the glucagon receptor. This guide delves into the core mechanisms underpinning the therapeutic potential of this compound.

Molecular Pharmacology

This compound exerts its pharmacological effects through high-affinity binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR). This interaction prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

Receptor Binding Affinity

This compound demonstrates potent and selective binding to the human glucagon receptor. The equilibrium dissociation constant (Ki) for this compound at the glucagon receptor has been determined to be 6.66 nM, indicating a high binding affinity.[1]

| Parameter | Value | Receptor |

| Ki | 6.66 nM | Human Glucagon Receptor |

Table 1: this compound Receptor Binding Affinity. This table summarizes the equilibrium dissociation constant (Ki) of this compound for the human glucagon receptor.

Functional Antagonism

The binding of this compound to the glucagon receptor translates into effective functional antagonism of glucagon-mediated signaling. A key downstream event following glucagon receptor activation is the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. This compound has been shown to dose-dependently inhibit glucagon-stimulated cAMP production.

| Parameter | Value | Cell Line | Assay |

| IC50 (GCGR) | 28 nM | - | Glucagon Receptor Inhibition |

| IC50 (cAMP) | 1.8 µM | HEK293-GluR | Glucagon-stimulated cAMP production |

| IC50 (GLP-1R) | 3.4 µM | - | Off-target inhibition |

| IC50 (GIP-R) | 2.0 µM | - | Off-target inhibition |

Table 2: this compound Functional Antagonism. This table presents the half-maximal inhibitory concentrations (IC50) of this compound for the glucagon receptor, glucagon-stimulated cAMP production, and its off-target effects on the GLP-1 and GIP receptors.[1][2]

Signaling Pathway

The canonical signaling pathway initiated by glucagon binding to its receptor involves the activation of a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in gluconeogenesis, primarily through the coactivator PGC-1α. This compound disrupts this cascade at its inception by preventing the initial binding of glucagon.

Figure 1: this compound's interruption of the glucagon signaling pathway.

Effects on Hepatic Glucose Metabolism

By antagonizing the glucagon receptor, this compound directly impacts hepatic glucose metabolism. In vitro studies using primary hepatocytes have demonstrated that this compound significantly reduces the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). This leads to a decrease in hepatic glucose production.

Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials in patients with type 2 diabetes. The studies demonstrated dose-dependent reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose.

| Study | Treatment Group | N | Baseline HbA1c (%) | Change in HbA1c from Baseline | Change in Fasting Glucose from Baseline |

| Phase 2a (12 weeks) | Placebo | - | - | +0.11% | - |

| This compound 10 mg | - | - | -0.83% | Significant reduction | |

| This compound 30 mg | - | - | -0.65% | Significant reduction | |

| This compound 60 mg | - | - | -0.66% | Significant reduction | |

| Phase 2b (24 weeks) | Placebo | - | - | -0.15% | - |

| This compound 2.5 mg | - | - | -0.45% | - | |

| This compound 10 mg | - | - | -0.78% | Significant reduction | |

| This compound 20 mg | - | - | -0.92% | Significant reduction |

Table 3: Summary of this compound Phase 2 Clinical Trial Efficacy Data. This table summarizes the key efficacy outcomes from the Phase 2a and 2b clinical trials of this compound in patients with type 2 diabetes.[3][4][5]

The most common adverse events reported in clinical trials were dose-dependent, reversible elevations in serum aminotransferases.[6]

Experimental Protocols

The following sections outline the general methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (for Ki determination)

-

Objective: To determine the binding affinity of this compound for the human glucagon receptor.

-

Method: A competitive radioligand binding assay is performed using membranes prepared from cells stably expressing the human glucagon receptor (e.g., HEK293-hGCGR).

-

Membranes are incubated with a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (for IC50 determination)

-

Objective: To determine the functional potency of this compound in inhibiting glucagon-stimulated cAMP production.

-

Method: A cell-based functional assay is conducted using a cell line engineered to express the human glucagon receptor (e.g., HEK293-GluR).

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a fixed concentration of glucagon (typically at its EC80) to induce cAMP production.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

-

The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP response (IC50) is determined by non-linear regression analysis.[2]

-

Figure 2: A generalized experimental workflow for characterizing this compound.

qPCR and Western Blot Analysis

-

Objective: To assess the effect of this compound on the expression of gluconeogenic genes and the phosphorylation of CREB.

-

Method:

-

Primary hepatocytes are treated with glucagon in the presence or absence of this compound.

-

For qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the relative expression of target genes (e.g., PCK1, G6PC) is quantified using real-time PCR.

-

For Western blotting, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pCREB and total CREB.[7]

-

Conclusion

This compound is a potent and selective glucagon receptor antagonist that effectively inhibits glucagon-stimulated cAMP signaling and subsequent hepatic glucose production. Clinical studies have demonstrated its efficacy in lowering blood glucose levels in patients with type 2 diabetes. The data presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its rationale as a potential therapeutic agent for the management of hyperglycemia. Further research and long-term clinical studies are warranted to fully elucidate its therapeutic profile and long-term safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of LY2409021: A Glucagon Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409021, also known as Adomeglivant, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2][3] Developed by Eli Lilly and Company, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus.[4][5] The primary mechanism of action of LY2409021 involves the inhibition of glucagon-mediated hepatic glucose production, thereby leading to a reduction in plasma glucose levels.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LY2409021.

Discovery and Medicinal Chemistry

The discovery of LY2409021 was guided by a "scaffold hopping" strategy, a medicinal chemistry approach used to identify novel molecular frameworks with similar biological activity to known compounds.[6] This strategy was employed based on the structures of previously identified glucagon receptor antagonists, such as MK-0893.[6] The optimization of these initial leads focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of LY2409021.[7][8] The chemical structure of LY2409021 features a central biphenyl ether moiety linked to a β-alanine benzamide side chain and a trifluoromethyl group, which are common structural motifs in this class of antagonists.[1]

Synthesis

While the complete, step-by-step synthesis of LY2409021 is proprietary information, key aspects of its chemical synthesis have been described in the scientific literature. A crucial step in the synthesis involves the formation of a β-trifluoromethyl ketone moiety. This is achieved through a copper-catalyzed electrophilic ring-opening cross-coupling reaction of a cyclopropanol intermediate. This specific reaction allows for the efficient and stereoselective introduction of the trifluoromethyl group, a key pharmacophore for the molecule's activity.

Further synthetic steps likely involve standard organic chemistry transformations to construct the biphenyl ether core and append the β-alanine benzamide side chain. These transformations could include nucleophilic aromatic substitution or etherification reactions to form the biphenyl ether linkage, followed by amide coupling reactions to attach the side chain.

Biological Activity and Mechanism of Action

LY2409021 is a competitive antagonist of the glucagon receptor, with a reported Ki value of 6.66 nM. It exhibits over 200-fold selectivity for the glucagon receptor over related class B G-protein coupled receptors (GPCRs). The binding of LY2409021 to the glucagon receptor allosterically inhibits the conformational changes induced by the binding of the natural ligand, glucagon. This prevents the activation of the downstream signaling cascade.

The primary signaling pathway of the glucagon receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Upon glucagon binding, Gsα activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10][11] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver.[10][12][13] By blocking this pathway, LY2409021 effectively reduces hepatic glucose output.

Quantitative Data

The following tables summarize the key quantitative data for LY2409021 from preclinical and clinical studies.

Table 1: In Vitro Activity of LY2409021

| Parameter | Value | Reference |

| Glucagon Receptor (GCGR) Ki | 6.66 nM | |

| Selectivity vs. related GPCRs | >200-fold |

Table 2: Pharmacokinetic Properties of LY2409021 in Humans

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 4-8 hours | [1][3] |

| Half-life (t½) | ~55 hours | [1][3] |

Table 3: Clinical Efficacy of LY2409021 in Patients with Type 2 Diabetes (Phase 2a Study, 12 Weeks)

| Treatment Group | Change in HbA1c from Baseline | p-value vs. Placebo | Reference |

| Placebo | +0.11% | - | [14] |

| 10 mg LY2409021 | -0.83% | < 0.05 | [14] |

| 30 mg LY2409021 | -0.65% | < 0.05 | [14] |

| 60 mg LY2409021 | -0.66% | < 0.05 | [14] |

Table 4: Clinical Efficacy of LY2409021 in Patients with Type 2 Diabetes (Phase 2b Study, 24 Weeks)

| Treatment Group | Change in HbA1c from Baseline | p-value vs. Placebo | Reference |

| Placebo | -0.15% | - | [14] |

| 2.5 mg LY2409021 | -0.45% | Not Significant | [14] |

| 10 mg LY2409021 | -0.78% | < 0.05 | [14] |

| 20 mg LY2409021 | -0.92% | < 0.05 | [14] |

Experimental Protocols

Glucagon Receptor-Mediated cAMP Accumulation Assay

Objective: To determine the in vitro potency of LY2409021 in inhibiting glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human glucagon receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluency. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of LY2409021 or vehicle control for a specified time (e.g., 30 minutes).

-

Glucagon Stimulation: Glucagon is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes) at 37°C.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The concentration-response curves for LY2409021 are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal glucagon response) is calculated.

Hepatic Glucose Production Assay

Objective: To assess the effect of LY2409021 on glucagon-stimulated glucose production in primary hepatocytes.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice by collagenase perfusion of the liver.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium.

-

Assay Conditions: After an attachment period, the culture medium is replaced with a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).

-

Compound Treatment: Hepatocytes are treated with varying concentrations of LY2409021 or vehicle control.

-

Glucagon Stimulation: Glucagon is added to the wells to stimulate glucose production.

-

Glucose Measurement: After a defined incubation period, the medium is collected, and the glucose concentration is measured using a glucose oxidase-based assay kit.

-

Data Analysis: The effect of LY2409021 on glucagon-stimulated glucose production is quantified, and dose-response curves are generated to determine the IC50 value.

Visualizations

Caption: Glucagon signaling pathway and its inhibition by LY2409021.

Caption: Workflow for the preclinical and clinical evaluation of LY2409021.

References

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Using glucagon receptor antagonism to evaluate the physiological effects of extrapancreatic glucagon in totally pancreatectomised individuals: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. prezi.com [prezi.com]

- 13. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]

- 14. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Adomeglivant: A Technical Overview of its Glucagon Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adomeglivant (also known as LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). Developed by Eli Lilly and Company, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the glucagon receptor antagonist activity of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Mechanism of Action: Glucagon Receptor Antagonism

This compound exerts its glucose-lowering effects by directly blocking the action of glucagon on its receptor, primarily in the liver. Glucagon, a key counter-regulatory hormone to insulin, stimulates hepatic glucose production (gluconeogenesis and glycogenolysis), thereby raising blood glucose levels. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. By antagonizing the GCGR, this compound mitigates this effect, leading to a reduction in hepatic glucose output and consequently, lower blood glucose concentrations.[1]

Pharmacologically, this compound has been characterized as both a competitive and an allosteric antagonist .[2][3] Its competitive nature is demonstrated by its ability to bind to the glucagon receptor and compete with the natural ligand, glucagon. The allosteric component of its antagonism suggests that it can also bind to a site on the receptor distinct from the glucagon binding site, inducing a conformational change that prevents receptor activation.

The primary intracellular signaling pathway initiated by glucagon binding to its G-protein coupled receptor (GPCR) involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound has been shown to dose-dependently block this glucagon-induced elevation of cAMP.[2]

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent and selective antagonist activity in various in vitro assays.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 6.66 nM | Human Glucagon Receptor | [3] |

| cAMP Inhibition (IC50) | Not explicitly reported, but dose-dependent inhibition demonstrated | HEK293 cells expressing the glucagon receptor (HEK293-GluR) | [2] |

| Selectivity | >200-fold selectivity vs. related receptors | Not specified | [3] |

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor. While the specific details for this compound's Ki determination have not been published, a general protocol is as follows:

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Assay Components: The assay mixture includes the prepared cell membranes, a fixed concentration of a radiolabeled glucagon receptor ligand (e.g., [125I]-glucagon), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The components are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.

-

Cell Culture: A cell line expressing the glucagon receptor, such as HEK293-GluR, is cultured to an appropriate density in multi-well plates.[2]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Glucagon Stimulation: A fixed concentration of glucagon is added to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured. This is often done using commercially available kits based on methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

-

Data Analysis: The results are expressed as the percentage of inhibition of the glucagon-stimulated cAMP response. An IC50 value can be determined from the dose-response curve.

In Vivo Activity

Preclinical in vivo studies have demonstrated the glucose-lowering efficacy of this compound. For instance, in a study involving mice, a 5 mg/kg intraperitoneal (i.p.) dose of this compound was shown to completely abolish the hyperglycemic action of a specific agonist.[2]

Clinical Pharmacology

This compound has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with type 2 diabetes.

Phase 1 Studies

Single and multiple ascending dose studies in healthy subjects and patients with type 2 diabetes demonstrated that this compound was generally well-tolerated and effective at lowering fasting and postprandial glucose levels.[4] A reduction in fasting serum glucose of up to approximately 1.25 mmol/L was observed on day 28 of a multiple-dose study.[4]

Phase 2 Studies

Two key Phase 2 studies (a 12-week and a 24-week study) further evaluated the efficacy and safety of this compound in patients with type 2 diabetes.[2]

Table 2: Summary of Phase 2a Clinical Trial Results (12 Weeks)

| Treatment Group | N | Mean Change from Baseline in HbA1c (%) |

| Placebo | - | +0.11 |

| This compound 10 mg | - | -0.83 |

| This compound 30 mg | - | -0.65 |

| This compound 60 mg | - | -0.66 |

| p < 0.05 vs. placebo |

Table 3: Summary of Phase 2b Clinical Trial Results (24 Weeks)

| Treatment Group | N | Mean Change from Baseline in HbA1c (%) |

| Placebo | - | -0.15 |

| This compound 2.5 mg | - | -0.45 |

| This compound 10 mg | - | -0.78 |

| This compound 20 mg | - | -0.92 |

| *p < 0.05 vs. placebo |

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most notable safety finding was a dose-dependent and reversible increase in serum aminotransferases (ALT and AST).[4] However, these elevations were generally modest and not associated with signs of severe liver injury.[5] Other observed effects included increases in blood pressure and LDL cholesterol.[6][7] The incidence of hypoglycemia with this compound was not significantly different from placebo.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Adomeglivant: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] It has been investigated for its potential as a therapeutic agent in the management of type 2 diabetes mellitus due to its ability to reduce hepatic glucose production and lower serum glucose levels.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Identification

This compound is a synthetic organic compound with a complex molecular architecture.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | PubChem |

| Molecular Formula | C₃₂H₃₆F₃NO₄ | [4] |

| Molecular Weight | 555.6 g/mol | [4] |

| CAS Number | 1488363-78-5 | [4] |

| SMILES | CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O--INVALID-LINK--C3=CC=C(C=C3)C(=O)NCCC(=O)O | PubChem |

| InChI Key | FASLTMSUPQDLIB-MHZLTWQESA-N | PubChem |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

| Property | Value | Source(s) |

| Physical State | Solid | [4] |

| Solubility | Soluble in DMSO.[4] Insoluble in water.[5] | [4][5] |

| Binding Affinity (Ki) | 6.66 nM for human glucagon receptor | [2][6] |

| IC₅₀ | 1.8 µM (for glucagon-induced cAMP increase in HEK293 cells expressing rat glucagon receptor) | [4] |

Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Value | Species | Source(s) |

| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Human | [7] |

| Half-life (t½) | 51 - 59 hours | Human | [7] |

| Administration Route | Oral | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective, allosteric antagonist of the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) family.[8][9] Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production.[10] By blocking the action of glucagon, this compound effectively reduces the output of glucose from the liver.[1]

The binding of glucagon to GCGR on hepatocytes activates a downstream signaling cascade. This compound competitively inhibits this initial binding step.[2] The canonical glucagon signaling pathway that is inhibited by this compound is depicted below.

Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the activity of this compound.

In Vitro cAMP Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting glucagon-stimulated cAMP production in a cellular context.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | 1488363-78-5 | Glucagon Receptor | MOLNOVA [molnova.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Adomeglivant: A Selective Allosteric Modulator of the Glucagon Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable small-molecule allosteric antagonist of the human glucagon receptor (GCGR). Developed for the chronic treatment of type 2 diabetes mellitus, this compound has demonstrated significant glucose-lowering effects in both preclinical and clinical settings. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data. Detailed experimental methodologies and visualizations of key pathways are provided to support further research and development in the field of glucagon receptor antagonism.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. This compound represents a therapeutic approach aimed at attenuating the effects of excess glucagon by antagonizing its receptor. As a selective allosteric modulator, this compound offers a distinct mechanism of action with the potential for a favorable safety and efficacy profile.

Mechanism of Action

This compound functions as a negative allosteric modulator of the glucagon receptor, a Class B G-protein coupled receptor (GPCR).[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glucagon), allosteric modulators bind to a topographically distinct site on the receptor.

Allosteric Binding Site

While the precise crystal structure of this compound bound to the GCGR is not publicly available, evidence from structurally similar antagonists, such as MK-0893, suggests that this compound likely binds to an extra-helical allosteric site. This site is located outside the seven-transmembrane (7TM) helical bundle, in a position between transmembrane helices TM6 and TM7, extending into the lipid bilayer.[3] This binding is thought to restrict the outward movement of TM6, a conformational change necessary for G-protein coupling and subsequent downstream signaling.[3]

Downstream Signaling Pathway

The binding of glucagon to the GCGR activates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound effectively blocks this glucagon-induced rise in cAMP levels.[1][2] This, in turn, inhibits the activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[4] Consequently, the expression of key gluconeogenic genes, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate carboxykinase (PCK1), and glucose-6-phosphatase (G6PC), is reduced, leading to decreased hepatic glucose production.[4]

Quantitative Data

In Vitro Activity

| Parameter | Species | Cell Line | Value | Reference(s) |

| Ki | Human | - | 6.66 nM | [4] |

| IC50 (vs. Glucagon) | Rat | HEK293-GluR | 1.8 µM | [1] |

| IC50 (vs. GLP-1) | Rat | HEK293-GLP-1R | 1.2 µM | [1] |

Human Pharmacokinetics (Oral Administration)

| Parameter | Value | Reference(s) |

| Tmax (Median) | 4-8 hours | [5] |

| Half-life (t½) | ~55 hours | [5] |

Clinical Efficacy (Phase 2 Studies)

| Study | Dose | Duration | Baseline HbA1c | Change in HbA1c from Baseline | Reference(s) |

| Phase 2a | 10 mg | 12 weeks | ~8.1% | -0.67% | [6] |

| Phase 2a | 30 mg | 12 weeks | ~8.1% | -0.96% | [6] |

| Phase 2a | 60 mg | 12 weeks | ~8.1% | -1.16% | [6] |

| Phase 2b | 10 mg | 24 weeks | ~8.1% | -0.78% | [7] |

| Phase 2b | 20 mg | 24 weeks | ~8.1% | -0.92% | [7] |

Note: All changes in HbA1c were statistically significant compared to placebo.

Clinical Safety and Tolerability

| Adverse Effect | Observation | Reference(s) |

| Aminotransferases (ALT/AST) | Dose-dependent, reversible increases | [6][8] |

| Hepatic Fat Fraction | Significant increase with 20 mg dose vs. placebo and sitagliptin | [9][10] |

| Blood Pressure | Small but significant increases in systolic and diastolic BP | [11] |

| Cholesterol | Significant increase in total cholesterol | [10] |

| Body Weight | Significant increase | [10] |

| Hypoglycemia | Incidence not statistically different from placebo | [7] |

Experimental Protocols

In Vitro cAMP Inhibition Assay (Representative Protocol)

This protocol is a representative method for assessing the antagonist activity of compounds like this compound on the glucagon receptor.

Methodology:

-

Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human glucagon receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Antagonist Incubation: Add the diluted this compound or vehicle control to the respective wells and incubate for a short period.

-

Agonist Stimulation: Add a pre-determined concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the glucagon receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human glucagon receptor.

-

Radioligand: Use a radiolabeled ligand that binds to the GCGR, such as [125I]-glucagon.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Summary and Future Directions

This compound is a well-characterized selective allosteric antagonist of the glucagon receptor that has demonstrated robust glucose-lowering effects in clinical trials. Its mechanism of action, involving the inhibition of the GCGR-mediated cAMP signaling pathway, is well-understood. However, the development of this compound and other glucagon receptor antagonists has been met with challenges, primarily related to off-target effects on liver function, including elevations in aminotransferases and hepatic fat.

Future research in this area should focus on:

-

Elucidating the precise mechanisms underlying the observed liver-related adverse effects.

-

Designing second-generation glucagon receptor antagonists with an improved safety profile that uncouples the glucose-lowering efficacy from the hepatic liabilities.

-

Exploring the potential of partial antagonists or tissue-specific modulators to mitigate off-target effects.

The comprehensive data presented in this guide provides a solid foundation for researchers and drug developers working to advance the therapeutic potential of glucagon receptor modulation for the treatment of type 2 diabetes and other metabolic disorders.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. This compound (LY2409021) / Eli Lilly [delta.larvol.com]

- 11. ASPET | Diabetes Pharmacology Advances - A Joint Virtual Issue [aspet.org]

The Role of Adomeglivant in Blocking Glucagon Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon, a key hormone in glucose homeostasis, exerts its effects through the glucagon receptor (GCGR), a Class B G-protein coupled receptor. Dysregulation of glucagon signaling is a significant contributor to hyperglycemia in type 2 diabetes. Adomeglivant (LY2409021) is a potent and selective, orally administered, competitive antagonist of the human glucagon receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in blocking glucagon signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Introduction to Glucagon Signaling

Glucagon, secreted by pancreatic α-cells in response to low blood glucose, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. The physiological effects of glucagon are mediated by the glucagon receptor (GCGR), primarily expressed in the liver. The binding of glucagon to GCGR initiates a signaling cascade that ultimately leads to increased gluconeogenesis and glycogenolysis.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the human glucagon receptor.[1] By binding to the receptor, it prevents the binding of endogenous glucagon, thereby inhibiting the downstream signaling cascade. This blockade of glucagon signaling leads to a reduction in hepatic glucose production and consequently, a lowering of blood glucose levels.[3] this compound is described as a potent and selective antagonist with a Ki value of 6.66 nM for the human glucagon receptor and demonstrates over 200-fold selectivity against related receptors.[1]

Glucagon Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical glucagon signaling pathway in a hepatocyte and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| Ki | Human | Glucagon Receptor (GCGR) | 6.66 nM | [1] |

| IC50 | Rat (HEK293 cells) | Glucagon Receptor (GCGR) | 1.8 µM (for glucagon-induced cAMP increase) | [4] |

| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 1.2 µM (for glucagon-induced cAMP increase) | [4] |

| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 7 µM (for GLP-1-induced cAMP increase) | [4] |

| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 12 µM (for exendin-4-induced cAMP increase) | [4] |

Clinical Efficacy and Safety (Selected Data)

| Study Identifier | Population | Treatment | Duration | Key Findings | Reference |

| NCT01606371 | Healthy Subjects & Type 2 Diabetes | Single doses | - | Reduced fasting and postprandial glucose. | [5][6] |

| NCT01606397 | Type 2 Diabetes | 28 days (5, 30, 60, or 90 mg once daily) | 28 days | Dose-dependent reduction in fasting serum glucose (up to ~1.25 mmol/L). Dose-dependent, reversible increases in serum aminotransferases. | [5][6] |

| Phase II Study | Type 2 Diabetes (on metformin and sulphonylurea) | 20 mg LY2409021 vs. Placebo vs. Sitagliptin | - | Significant HbA1c reduction vs. placebo (-0.77%). Significant increase in hepatic fat fraction vs. placebo (4.44%) and sitagliptin (3.72%). Significant elevations in ALT vs. placebo (10.7 U/L) and sitagliptin (6.8 U/L). | [7] |

| NCT02111096 | Type 2 Diabetes | 20 mg LY2409021 vs. Placebo | 6 weeks | Significant increase in 24-hour mean systolic blood pressure (2.26 mm Hg vs. placebo). Significant reduction in HbA1c (-0.49% vs. placebo). | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize this compound.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the functional antagonism of this compound at the glucagon receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (hGCGR) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal cell health and signal detection.

-

Compound Preparation: this compound is serially diluted in assay buffer to create a range of concentrations.

-

Assay Procedure:

-

Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound or vehicle for a specified pre-incubation period.

-

Glucagon is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time.

-

-

cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The results are normalized to the response of glucagon alone (100%) and basal levels (0%). The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Quantitative PCR (qPCR) for Gluconeogenic Gene Expression

This method is used to assess the effect of this compound on the expression of key genes involved in hepatic gluconeogenesis.

Methodology:

-

Hepatocyte Culture and Treatment: Primary hepatocytes or a suitable hepatic cell line are cultured. Cells are treated with glucagon in the presence or absence of this compound for a specified duration.

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA purification kit. The quality and quantity of the RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The relative expression of target genes (e.g., Glucose-6-Phosphatase Catalytic Subunit - G6PC, Phosphoenolpyruvate Carboxykinase 1 - PCK1) is quantified by real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. A housekeeping gene (e.g., ACTB, GAPDH) is used for normalization.

-

Primer Sequences (Example for Human):

-

G6PC Forward: 5'-CTCACTTTCCCCATCAGGAA-3'

-

G6PC Reverse: 5'-GCTGGAGAACTGGTTCAACA-3'

-

PCK1 Forward: 5'-GAGGTCATTGGCATGGCTTA-3'

-

PCK1 Reverse: 5'-TCACCATCAGCTTGCAGTTG-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

This compound is a well-characterized competitive antagonist of the glucagon receptor that effectively blocks glucagon signaling, leading to a reduction in hepatic glucose production. While it has demonstrated glucose-lowering effects in clinical trials, its development has been associated with adverse effects, including elevations in liver enzymes and hepatic fat, as well as increases in blood pressure.[7][8] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on glucagon receptor antagonists and related therapeutic areas. Further investigation into the mechanisms underlying the observed adverse effects is warranted to fully understand the therapeutic potential of this class of compounds.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. pharmakb.com [pharmakb.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Adomeglivant's Antagonistic Effect on cAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adomeglivant (also known as LY2409021) is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves the inhibition of glucagon-stimulated intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in glucagon signaling.[1] This technical guide provides an in-depth overview of this compound's effect on cAMP production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of glucagon receptor antagonists.

Introduction to this compound and Glucagon Signaling

Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the GCGR, which is primarily expressed in the liver. The activation of the GCGR initiates a signaling cascade that leads to an increase in intracellular cAMP levels.[1][3] this compound, as a GCGR antagonist, directly counteracts this process, making it a therapeutic candidate for conditions characterized by excessive glucagon action, such as type 2 diabetes mellitus.[2][4]

Quantitative Data: this compound's Potency in Inhibiting cAMP Production

The inhibitory effect of this compound on glucagon-stimulated cAMP production has been quantified in various in vitro studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line | Receptor | Notes | Reference |

| IC₅₀ | 1.8 µM | HEK293 | Rat Glucagon Receptor | This value represents the concentration of this compound required to inhibit 50% of the maximal glucagon-stimulated cAMP production. | [1] |

| Effect | Dose-dependent blockade | HEK293-GluR cells | Glucagon Receptor | This compound was shown to block the glucagon-induced rise in cAMP levels in a dose-dependent manner. | [2] |

Signaling Pathway of Glucagon Receptor and Inhibition by this compound

The canonical signaling pathway initiated by glucagon binding to its receptor involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP from ATP.[1][5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately regulate gene expression and metabolic processes like gluconeogenesis and glycogenolysis.[1][3] this compound, by acting as an allosteric antagonist, prevents the conformational changes in the GCGR that are necessary for G-protein coupling and subsequent cAMP production.[1]

Caption: Glucagon receptor signaling and its inhibition by this compound.

Experimental Protocol: In Vitro cAMP Assay for this compound

The following is a representative protocol for determining the effect of this compound on glucagon-stimulated cAMP production in a cell-based assay. This protocol is based on standard methodologies for GPCR antagonist testing.[6][7]

4.1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (HEK293-hGCGR).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[7]

-

Glucagon: Lyophilized glucagon reconstituted in an appropriate solvent.

-

This compound: Test compound dissolved in a suitable vehicle (e.g., DMSO).

-

cAMP Assay Kit: A commercially available kit for the quantitative determination of cAMP (e.g., HTRF, ELISA, or LANCE-based assays).

-

Cell Lysis Buffer: Provided with the cAMP assay kit.

4.2. Experimental Procedure

-

Cell Culture: Culture HEK293-hGCGR cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of glucagon at a concentration that elicits a submaximal (e.g., EC₈₀) response.

-

Assay:

-

Wash the cells once with the assay buffer.

-

Add the stimulation buffer containing the PDE inhibitor and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Add the pre-determined concentration of glucagon to all wells except the negative control and incubate for a specified duration (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit and incubate as per the manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

-

Caption: Experimental workflow for an in vitro cAMP assay.

Conclusion

This compound effectively antagonizes the glucagon receptor, leading to a dose-dependent inhibition of glucagon-stimulated cAMP production. This mechanism of action underscores its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes. The provided data, signaling pathway, and experimental protocol offer a comprehensive technical resource for researchers and professionals working on the development and characterization of GCGR antagonists. Further studies are warranted to fully elucidate the clinical implications of this compound's effect on cAMP signaling and its overall therapeutic profile.

References

- 1. This compound, (+/-)- | 872260-47-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

The Pharmacology of Adomeglivant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] It has been investigated as a therapeutic agent for the management of type 2 diabetes mellitus due to its ability to reduce hepatic glucose production.[3] This document provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, binding kinetics, selectivity, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this area.

Introduction

Glucagon, a peptide hormone produced by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound, by antagonizing the glucagon receptor, offers a targeted therapeutic approach to mitigate the effects of excess glucagon and improve glycemic control.[3]

Mechanism of Action

This compound functions as a competitive and allosteric antagonist of the glucagon receptor, a member of the G-protein coupled receptor (GPCR) family.[2][4] Upon binding of glucagon, the GCGR activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB, along with its coactivator PGC-1α, upregulates the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately increasing hepatic glucose output. This compound blocks this signaling cascade by preventing the initial activation of the glucagon receptor.[2]

Signaling Pathway of Glucagon Receptor Antagonism by this compound

Quantitative Pharmacology

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Target | Parameter | Value | Reference(s) |

| Human Glucagon Receptor (GCGR) | Ki | 6.66 nM | [1] |

| Rat Glucagon Receptor (GCGR) | IC50 | 28 nM | [6] |

| Human GLP-1 Receptor (GLP-1R) | IC50 | 3.4 µM | [6] |

| Human GIP Receptor (GIPR) | IC50 | 2.0 µM | [6] |

This compound demonstrates over 200-fold selectivity for the glucagon receptor compared to related receptors.[1]

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Value | Condition | Reference(s) |

| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Healthy Subjects & T2DM | [6] |

| Mean Half-life (t1/2) | ~55 hours | Healthy Subjects & T2DM | [6] |

| Cmax | Not Reported | - | - |

| AUC | Not Reported | - | - |

Table 3: Clinical Efficacy in Type 2 Diabetes (Phase 2 Studies)

| Dose | Duration | Change in HbA1c from Baseline | Change in Fasting Serum Glucose | Reference(s) |

| 10 mg once daily | 12 weeks | -0.83% | Lowered | [3] |

| 30 mg once daily | 12 weeks | -0.65% | Lowered | [3] |

| 60 mg once daily | 12 weeks | -0.66% | Lowered | [3] |

| 2.5 mg, 10 mg, 20 mg once daily | 24 weeks | Dose-dependent improvement | Lowered | [3] |

| 5, 30, 60, or 90 mg once daily | 28 days | - | Reduction of up to ~1.25 mmol/L (~22.5 mg/dL) | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Competitive Radioligand Binding Assay for Human Glucagon Receptor

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like this compound for the human glucagon receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human glucagon receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of [¹²⁵I]-glucagon (radioligand), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled glucagon.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.[8]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Glucagon-Stimulated cAMP Functional Assay

This protocol describes a method to assess the functional antagonism of the glucagon receptor by measuring the inhibition of glucagon-stimulated cAMP production.

-

Cell Culture:

-

Seed HEK293 cells stably expressing the human glucagon receptor into a 96-well cell culture plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Stimulate the cells by adding a fixed concentration of glucagon (typically a concentration that elicits a submaximal response, e.g., EC₈₀).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log of the antagonist concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glucagon-stimulated cAMP production.

-

Clinical Development and Safety

Phase 1 and 2 clinical trials have demonstrated that this compound is generally well-tolerated and effectively lowers fasting and postprandial glucose in individuals with type 2 diabetes.[3][7] A notable side effect observed in clinical studies is a dose-dependent, reversible increase in serum aminotransferases.[7] Further long-term clinical trials are warranted to fully evaluate the benefits and risks of this compound.

Conclusion

This compound is a potent and selective glucagon receptor antagonist with a clear mechanism of action that translates to significant glucose-lowering effects in clinical settings. The data presented in this guide provide a comprehensive pharmacological profile of this compound, supporting its potential as a therapeutic agent for type 2 diabetes. The detailed experimental protocols offer a foundation for further investigation into the nuances of glucagon receptor antagonism.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Adomeglivant (LY2409021): A Technical Guide for Research in Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule antagonist of the human glucagon receptor (GCGR).[1] Developed by Eli Lilly and Company, it was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[2] By blocking the action of glucagon, a key counter-regulatory hormone to insulin, this compound demonstrated a capacity to lower blood glucose levels.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of T2DM research. While its clinical development was discontinued, the wealth of data generated from its investigation offers valuable insights for researchers in the field of metabolic diseases.[5]

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) family.[6][7] Glucagon's primary role is to stimulate hepatic glucose production, thereby elevating blood glucose levels. By binding to the GCGR, this compound prevents the conformational changes necessary for receptor activation by glucagon. This blockade inhibits the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis.[6]

Signaling Pathway

The binding of glucagon to its receptor on hepatocytes activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[8][9] Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of key gluconeogenic genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate carboxykinase (PCK1), and glucose-6-phosphatase (G6PC).[9] this compound, by antagonizing the GCGR, effectively suppresses this entire signaling pathway, leading to a reduction in hepatic glucose output.[9]

Preclinical and Clinical Data

Preclinical Findings

In preclinical studies, this compound demonstrated potent and selective antagonism of the glucagon receptor. In primary hepatocytes, this compound (50 μM) was shown to inhibit glucagon-stimulated mRNA expression of key signaling and gluconeogenic genes.[9] Furthermore, it reduced the phosphorylation of CREB and the expression of PGC-1α protein.[9] In animal models, this compound effectively blunted the hyperglycemic effects of exogenous glucagon.

Clinical Trial Data

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with T2DM.

Table 1: Summary of this compound Phase 2a Clinical Trial Results [10]

| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |

| Duration | 12 Weeks | 12 Weeks | 12 Weeks | 12 Weeks |

| Mean Change in HbA1c from Baseline | +0.11% | -0.83% | -0.65% | -0.66%* |

| Fasting Serum Glucose Reduction | - | Significant Reduction | Significant Reduction | Significant Reduction |

| Adverse Events | - | Dose-dependent, reversible increases in ALT | Dose-dependent, reversible increases in ALT | Dose-dependent, reversible increases in ALT |

*P < 0.05 vs. placebo

Table 2: Summary of this compound Phase 2b Clinical Trial Results [10]

| Parameter | Placebo | This compound (2.5 mg) | This compound (10 mg) | This compound (20 mg) |

| Duration | 24 Weeks | 24 Weeks | 24 Weeks | 24 Weeks |

| Mean Change in HbA1c from Baseline | -0.15% | -0.45% | -0.78% | -0.92% |

| Fasting Serum Glucose Reduction | - | Significant Reduction | Significant Reduction | Significant Reduction |

| Adverse Events | - | Modest, reversible increases in ALT | Modest, reversible increases in ALT | Modest, reversible increases in ALT |

*P < 0.05 vs. placebo

The clinical studies demonstrated that once-daily oral administration of this compound led to statistically significant reductions in HbA1c and fasting serum glucose in patients with T2DM.[10] A notable side effect was a dose-dependent and reversible increase in serum aminotransferases (ALT and AST).[3][10]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

cAMP Accumulation Assay in HEK293-GCGR Cells

This assay quantifies the ability of this compound to inhibit glucagon-induced cAMP production.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Seeding: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of glucagon in assay buffer.

-

Assay Procedure:

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Add a fixed concentration of glucagon (e.g., a concentration that elicits 80% of the maximal response, EC80) to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Calculate IC50 values for this compound.

Quantitative Real-Time PCR (qPCR) in Primary Hepatocytes

This protocol is for measuring the effect of this compound on the mRNA expression of gluconeogenic genes.

Methodology:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., mouse or rat) via collagenase perfusion and culture them on collagen-coated plates.

-

Treatment: Treat hepatocytes with glucagon in the presence or absence of varying concentrations of this compound for a specified time (e.g., 6-24 hours).

-

RNA Isolation: Extract total RNA from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (GCGR, PCK1, G6PC, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for p-CREB and PGC-1α in Primary Hepatocytes

This protocol details the detection of changes in protein levels and phosphorylation status.

Methodology:

-

Hepatocyte Treatment and Lysis: Treat primary hepatocytes as described for the qPCR protocol. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-